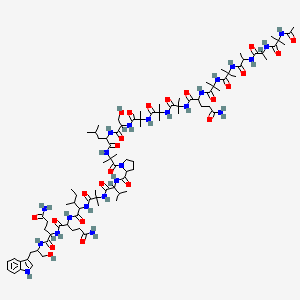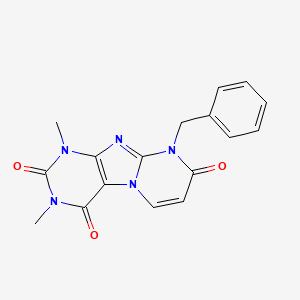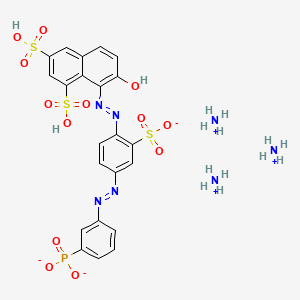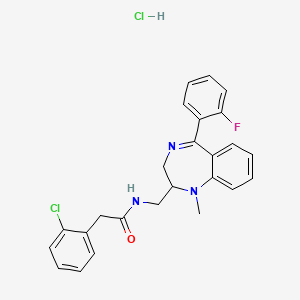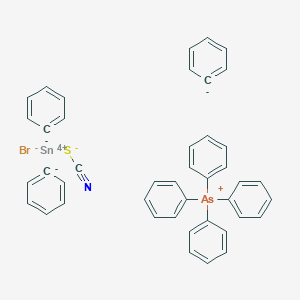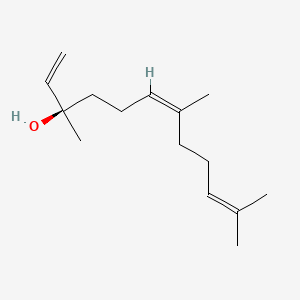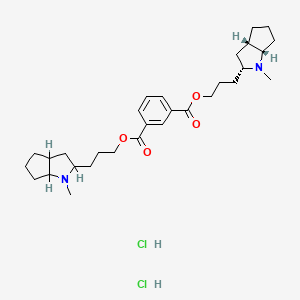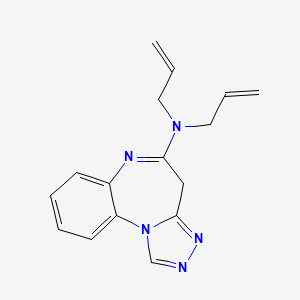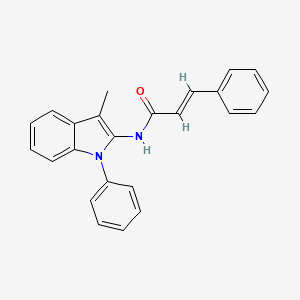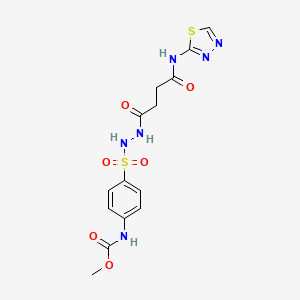
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tetrahydroisoquinoline core, which is a common scaffold in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with phenylacetonitrile, followed by cyclization and reduction steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and dihydroisoquinolines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antidepressant and anxiolytic agent due to its structural similarity to other bioactive isoquinolines.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers explore its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the synaptic uptake of serotonin and norepinephrine, thereby influencing mood and anxiety levels . The compound’s molecular targets include serotonin and norepinephrine transporters, which are critical in the regulation of these neurotransmitters.
類似化合物との比較
Similar Compounds
4-Phenyl-1,2,3,4-tetrahydroisoquinoline: Known for its antidepressant properties.
6-(2-Fluorophenyl)-2,4-diphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetraazine: Another compound with a similar structure and potential therapeutic applications.
Uniqueness
1,2,3,4-Tetrahydro-1-(4-fluorophenyl)-2-phenyl-6-isoquinolinol hydrochloride is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a promising candidate for further research in the treatment of mood disorders.
特性
CAS番号 |
96892-56-7 |
|---|---|
分子式 |
C21H19ClFNO |
分子量 |
355.8 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-2-phenyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrochloride |
InChI |
InChI=1S/C21H18FNO.ClH/c22-17-8-6-15(7-9-17)21-20-11-10-19(24)14-16(20)12-13-23(21)18-4-2-1-3-5-18;/h1-11,14,21,24H,12-13H2;1H |
InChIキー |
PTLHHROBRYRKDL-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




